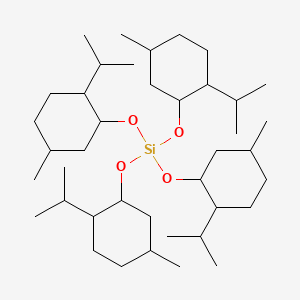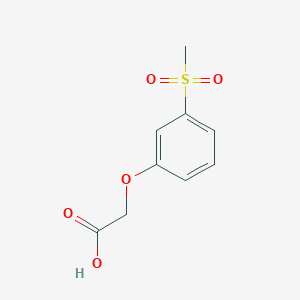
2-(3-Methanesulfonylphenoxy)acetic acid
Overview
Description
“2-(3-Methanesulfonylphenoxy)acetic acid” is a chemical compound with the molecular formula C9H10O5S . It has a molecular weight of 230.24 g/mol . It is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(3-Methanesulfonylphenoxy)acetic acid” is 1S/C9H10O5S/c1-15(12,13)8-4-2-3-7(5-8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“2-(3-Methanesulfonylphenoxy)acetic acid” is a powder with a melting point of 110-113°C . It has a molecular weight of 230.24 g/mol .Scientific Research Applications
Conversion to Value-added Chemicals
2-(3-Methanesulfonylphenoxy)acetic acid, a compound with potential use in chemical synthesis, could be implicated in the development of sustainable carbon resources through homogeneous catalysis. Notably, the conversion of methane—a major constituent in natural gas—into methanol, acetic acid, and acetaldehyde offers an environmentally friendly pathway to utilize methane effectively. Such conversions highlight the potential role of 2-(3-Methanesulfonylphenoxy)acetic acid in producing acetic acid via oxidative carbonylation or a direct addition of CO2, demonstrating its utility in catalytic systems aimed at creating value-added chemicals from abundant natural resources (Sakakura, 2010).
Photocatalysis and Environmental Remediation
The compound's applications extend into photocatalysis, where it could potentially participate in the oxidation of sulfur compounds. Such capabilities suggest a broader environmental application, particularly in mitigating pollutants produced by industrial processes. The transformation of sulfur compounds like methanethiol and dimethyl sulfide into less harmful substances through photocatalytic processes underscores the environmental remediation potential of compounds like 2-(3-Methanesulfonylphenoxy)acetic acid (Cantau et al., 2007).
Antioxidant Activity Assessment
Moreover, the compound could find relevance in the assessment of antioxidant activity, particularly in methods involving the ABTS radical cation-based assays. Understanding the reaction pathways of antioxidants is crucial for food engineering, medicine, and pharmacy, where 2-(3-Methanesulfonylphenoxy)acetic acid could be instrumental in elucidating these mechanisms, potentially contributing to the development of novel antioxidant assessments (Ilyasov et al., 2020).
Catalysis and Chemical Transformations
The catalytic activity of rhodium complexes, with potential implications for 2-(3-Methanesulfonylphenoxy)acetic acid, offers insights into the oxidative functionalization of alkanes. Such processes are foundational for converting methane and propane into acetic acid and other chemicals, highlighting the importance of catalytic systems in industrial chemical transformations (Chepaikin & Borshch, 2015).
Microbial Methanogenesis
In microbial environments, the study of methanogenesis—specifically aceticlastic and hydrogenotrophic pathways—provides a biological angle to the significance of acetic acid production. This sheds light on the natural cycles of methane and its conversion to acetic acid in anoxic environments, linking chemical transformations with ecological and environmental processes (Conrad, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-methylsulfonylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-15(12,13)8-4-2-3-7(5-8)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGSAROSYQXAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879479 | |
| Record name | Phenoxyacetic acid,m-methylsufonyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methanesulfonylphenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




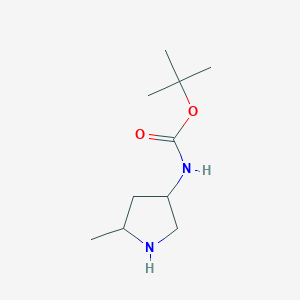

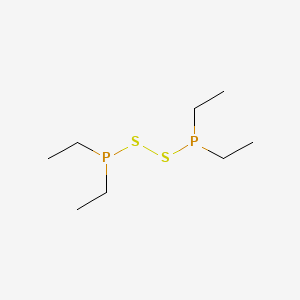

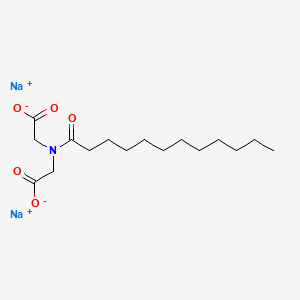
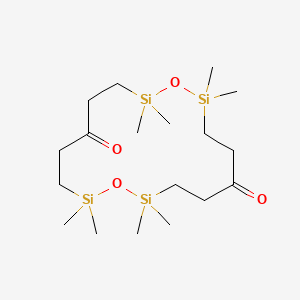
![Ethyl[(2-nitrophenyl)methyl]amine](/img/structure/B3367640.png)

![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B3367666.png)



